molecular formula C12H13BrN2O2 B592297 tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1228014-35-4

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B592297
CAS No.: 1228014-35-4
M. Wt: 297.152
InChI Key: XIWJCGZCLBMYBC-UHFFFAOYSA-N
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Description

“tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound used in various fields of research . It is often used in life sciences related research, organic synthesis, and environmental measurement .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 297.15 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis and Characterization : A study by Çolak et al. (2021) involved the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, starting from tert-butyl 4-oxopiperidine-1-carboxylate. The compounds synthesized were characterized using various spectroscopic methods, and the crystal structure of one of the compounds was determined using X-ray crystallography (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Chemical Transformations : Moskalenko and Boev (2014) worked on the reaction of tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin. This study revealed the potential of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in undergoing various chemical reactions, leading to the formation of different complex compounds (Moskalenko & Boev, 2014).

  • Organocatalyzed Synthesis : Hozjan et al. (2023) discussed the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid and benzylidenemalononitrile. This study highlights the application of this compound in organocatalysis (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

tert-butyl 4-bromopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWJCGZCLBMYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729073
Record name tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228014-35-4
Record name tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-1H-pyrrolo[2,3-b]pyridine. A solution of trifluoromethyl sulfonic anhydride (9.3 g, 33 mmol) was added dropwise to a mixture of 1H-pyrrolo[2,3-b]pyridine 7-oxide (3 g, 22 mmol) and tetrabutyl ammonium bromide (10.8 g, 33 mmol) in N,N-dimethylformamide (30 mL) at 0° C. The resulting mixture was stirred at 0° C. for 4 h and at room temperature overnight. The reaction was quenched with water and neutralized with 1N sodium hydroxide to pH=7. The resulting mixture was extracted twice with a mixture of methylene chloride and i-propanol (30 mL, Vm:Vp=4:1). The organic layer was combined, dried over anhydrous sodium sulfate, concentrated and purified by a reverse-phase preparatory HPLC (0-30%: acetonitrile+0.1% TFA in water+0.1% TFA, over 15 min.) to give the title compound (1.5 g, 34.3% yield). MS (ESI) m/z 196.8 [M+1]+, 198.8 [M+3]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
catalyst
Reaction Step Two
Yield
34.3%

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